molecular formula C8H9ClN2O B3336210 1-(3-Chlorophenyl)-3-methylurea CAS No. 20940-42-5

1-(3-Chlorophenyl)-3-methylurea

Cat. No.: B3336210
CAS No.: 20940-42-5
M. Wt: 184.62 g/mol
InChI Key: MIRQKFUBAFNLEI-UHFFFAOYSA-N
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Description

Overview of Substituted Urea (B33335) Compounds in Chemical Sciences

Substituted ureas are a class of organic compounds that feature a urea functional group, (R₂N)₂CO, where R can be hydrogen, alkyl, or aryl groups. wikipedia.org These compounds are of significant interest due to their diverse applications in pharmaceuticals, agriculture, and material science. researchgate.netresearchgate.netontosight.ai The urea functionality's ability to form stable hydrogen bonds is a key factor in its widespread presence in bioactive molecules. nih.gov

The synthesis of substituted ureas can be achieved through several methods. A common approach involves the reaction of amines with isocyanates. wikipedia.orgnih.gov Other methods include the reaction of amines with phosgene (B1210022) or its equivalents, the carbonylation of amines, and metal-catalyzed cross-coupling reactions. researchgate.net The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Due to the wide applicability of these compounds, research continues to focus on developing more efficient and environmentally friendly synthetic protocols. rsc.org

The structural diversity of substituted ureas is vast, allowing for the fine-tuning of their physical and chemical properties. This has led to their investigation in numerous areas, including as enzyme inhibitors, herbicides, and components of organic materials. ontosight.aiontosight.ai

Contextualizing 1-(3-Chlorophenyl)-3-methylurea within Urea Chemistry and Environmental Science

This compound, with the chemical formula C₈H₉ClN₂O, belongs to the family of N,N'-substituted ureas. sigmaaldrich.comsigmaaldrich.com Its structure consists of a urea core bonded to a 3-chlorophenyl group on one nitrogen atom and a methyl group on the other. This specific substitution pattern places it within the subgroup of chlorophenyl urea derivatives.

In the broader context of urea chemistry, chlorophenyl ureas are particularly recognized for their biological activity, most notably as herbicides. researchgate.net Compounds like Monuron (B1676734) and Diuron (B1670789), which are also chlorophenyl ureas, function by inhibiting photosynthesis in plants. researchgate.net They block the electron flow in photosystem II, a critical component of the photosynthetic process. researchgate.net The presence of the chlorine atom on the phenyl ring is a crucial feature that influences the herbicidal activity and the compound's environmental behavior.

From an environmental science perspective, chlorophenyl urea derivatives are of interest due to their potential persistence in soil and water. The degradation of these compounds in the environment is a subject of study, as their byproducts can also have ecological implications. ontosight.ai For instance, 4-chlorophenylurea (B1664162) is a known environmental transformation product of the pesticide Diflubenzuron. nih.gov Understanding the fate and transport of compounds like this compound is therefore important for assessing their environmental impact.

Research Significance and Current Academic Landscape of Chlorophenyl Urea Derivatives

The research significance of chlorophenyl urea derivatives stems from their potent biological effects and their environmental presence. In medicinal chemistry, urea derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. researchgate.netontosight.aiontosight.ai The ability of the urea moiety to act as a hydrogen bond donor and acceptor makes it a valuable scaffold for designing molecules that can interact with biological targets like enzymes and receptors. nih.gov

In the field of agricultural science, the study of chlorophenyl ureas continues to be relevant for the development of new herbicides and for understanding the mechanisms of weed resistance. researchgate.net Research focuses on structure-activity relationships to design more effective and selective herbicides with improved environmental profiles.

The current academic landscape also includes significant efforts in analytical chemistry to develop methods for the detection and characterization of substituted ureas and their metabolites in environmental and biological samples. nih.gov Techniques such as mass spectrometry are crucial for identifying and quantifying these compounds at low concentrations. nih.gov The synthesis of novel urea derivatives, including those with complex substitution patterns, remains an active area of research, driven by the need for new molecules with specific properties for various applications. mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRQKFUBAFNLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175113
Record name N-(3-chlorophenyl)-N'-methylurea
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Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20940-42-5
Record name N-(3-chlorophenyl)-N'-methylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-chlorophenyl)-N'-methylurea
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Record name 1-(3-CHLOROPHENYL)-3-METHYLUREA
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(3-Chlorophenyl)-3-methylurea

The synthesis of this compound is primarily achieved through established methods for urea (B33335) formation, centering on key precursors that reliably construct the core urea linkage.

Precursor-Based Synthesis Strategies

The most prevalent and direct synthetic route to this compound involves the reaction of two primary precursors: 3-chlorophenyl isocyanate and methylamine (B109427). This method is highly efficient as the isocyanate group is specifically activated towards nucleophilic attack by the amine.

An alternative, though less direct, precursor-based strategy begins with 3-chloroaniline (B41212). In this approach, the aniline (B41778) can be reacted with methyl isocyanate. Another pathway involves the reaction of 3-chloroaniline with a phosgene (B1210022) equivalent, such as triphosgene, to form an intermediate carbamoyl (B1232498) chloride or isocyanate in situ, which then reacts with methylamine to yield the final product. A related approach involves the reaction of methylamine hydrochloride and urea under heat to produce methylurea (B154334), which can then be coupled with 3-chloroaniline, although this is less common. youtube.com The synthesis of related piperazine (B1678402) compounds has also been documented starting from 3-chloroaniline, highlighting its role as a versatile precursor in forming bonds with nitrogen-containing moieties. mdpi.com

The fundamental reaction schemes are as follows:

Route 1 (Primary): 3-Chlorophenyl isocyanate + Methylamine → this compound

Route 2 (Alternative): 3-Chloroaniline + Methyl Isocyanate → this compound

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing yield and purity by carefully controlling reaction parameters. Key variables include the choice of solvent, reaction temperature, and reagent stoichiometry.

For the reaction between 3-chlorophenyl isocyanate and methylamine, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly employed to prevent side reactions with the solvent. The reaction is typically exothermic and is often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts. The use of a slight excess of the more volatile methylamine can ensure the complete consumption of the isocyanate precursor.

General principles of reaction optimization emphasize that understanding the interplay of solvents, reagents, and temperature is crucial for achieving high efficiency. scispace.comacs.org For instance, while some reactions benefit from heating, the high reactivity of isocyanates generally allows for mild conditions, leading to cleaner reactions and higher isolated yields.

Table 1: Representative Optimization of Reaction Conditions This table is illustrative, based on general principles of urea synthesis.

EntrySolventTemperature (°C)Reagent Ratio (Isocyanate:Amine)Reaction Time (h)Yield (%)
1Dichloromethane01:1.1295
2Tetrahydrofuran251:1.1192
3Ethanol (B145695)251:1.1275*
4Dichloromethane501:1.1188**

* Lower yield in protic solvents like ethanol due to potential side reactions with the solvent. ** Higher temperature may lead to increased byproduct formation.

Derivatization Chemistry of the Urea Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification. Derivatization can be targeted at either the phenyl ring or the methylurea group, and chiral analogues can be synthesized through stereoselective methods.

Introduction of Substituents on the Phenyl Ring

Introducing additional or different substituents on the phenyl ring is most efficiently accomplished by selecting an appropriately substituted aniline as the starting precursor. Instead of 3-chloroaniline or its corresponding isocyanate, an aniline with the desired substitution pattern is used in the synthesis. This approach allows for a wide diversity of analogues. For example, using 3,4-dichloroaniline (B118046) would lead to the formation of 1-(3,4-dichlorophenyl)-3-methylurea, a known metabolite of the herbicide diuron (B1670789). nih.gov This highlights the modularity of the synthetic route.

Table 2: Phenyl Ring Analogues via Precursor Selection

Precursor (Aniline)Resulting Urea Analogue
2-Chloroaniline1-(2-Chlorophenyl)-3-methylurea mdpi.com
4-Chloroaniline1-(4-Chlorophenyl)-3-methylurea acs.org
3,4-Dichloroaniline1-(3,4-Dichlorophenyl)-3-methylurea nih.gov
3-Bromoaniline1-(3-Bromophenyl)-3-methylurea

Modifications of the Methylurea Moiety

The N'-substituent of the urea can be readily varied by reacting 3-chlorophenyl isocyanate with a primary or secondary amine other than methylamine. This strategy allows for the introduction of a wide range of alkyl, aryl, or functionalized groups, significantly altering the properties of the resulting molecule. The development of novel methods for creating unsymmetrical ureas, for instance from amines and carbonyl sulfide (B99878) (COS), further expands the possibilities for synthesizing diverse derivatives under mild conditions. nih.govdcu.ie

Table 3: Urea Moiety Analogues via Amine Selection

Reactant AmineResulting Urea Analogue
Aniline1-(3-Chlorophenyl)-3-phenylurea rsc.org
Dimethylamine3-(3-Chlorophenyl)-1,1-dimethylurea (B1615333) dcu.ie
Cyclopropylamine1-(3-Chlorophenyl)-3-cyclopropylurea
3-(Methylthio)phenylamine1-(3-Chlorophenyl)-3-(3-(methylthio)phenyl)urea nih.gov

Stereoselective Synthesis and Chiral Resolution of Analogues

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, chiral analogues can be readily synthesized by introducing a stereocenter into the molecule. This is typically achieved by modifying the methylurea moiety.

Stereoselective Synthesis: An enantiomerically pure analogue can be prepared by reacting 3-chlorophenyl isocyanate with a chiral amine. For example, using (R)- or (S)-α-phenylethylamine in place of methylamine would yield the corresponding chiral urea derivative. This approach relies on the availability of the chiral amine as a starting material. The principles of organocatalysis, where chiral urea and thiourea (B124793) derivatives are themselves used as catalysts, inform their synthesis. nih.gov These catalysts are often prepared by reacting an isocyanate with a chiral amine, such as one derived from a Cinchona alkaloid or an amino acid, demonstrating a robust method for installing chirality onto a urea scaffold. nih.gov

Chiral Resolution: An alternative strategy for obtaining enantiomerically pure analogues is the resolution of a racemic mixture. youtube.com If a chiral analogue is synthesized as a racemate (a 1:1 mixture of enantiomers), it can be separated by reacting it with a chiral resolving agent. For instance, a racemic chiral amine precursor could be resolved, or a final racemic urea product that contains an acidic or basic handle could be resolved by forming diastereomeric salts with a chiral acid or base (e.g., tartaric acid or (R)-α-phenylethylamine). nih.gov These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. After separation, the resolving agent is removed to yield the individual, enantiomerically pure ureas.

Mechanistic Investigations of Chemical Reactions Involving this compound

The chemical reactivity of this compound is primarily centered around the urea functional group and its interaction with the substituted phenyl ring. Mechanistic studies, often drawing parallels from the broader class of phenylurea herbicides, have elucidated the pathways of its principal chemical transformations, including hydrolysis, biodegradation, and synthesis. These investigations reveal a chemistry dominated by addition-elimination reactions, enzymatic catalysis, and reactions involving isocyanate intermediates.

The hydrolysis of phenylureas, including this compound, proceeds through different mechanisms under acidic and basic conditions. rsc.orgresearchgate.net In acidic media, the reaction is characterized by an addition-elimination mechanism. researchgate.net The process is initiated by the protonation of the carbonyl oxygen of the urea, which enhances the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack of a water molecule on the protonated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methylamine and 3-chloroaniline are key steps in the breakdown of the molecule. researchgate.net The influence of substituents on the phenyl ring can affect the reaction rate, and a change in the hydrolytic decomposition mechanism has been noted in strongly acidic environments. researchgate.net

The biodegradation of phenylurea herbicides is a critical area of mechanistic study, with pathways that are highly relevant to this compound. Microbial degradation is a major route for the breakdown of these compounds in the environment. oup.comresearchgate.net A common metabolic pathway for N,N-dimethyl substituted phenylureas begins with a rate-limiting N-demethylation step. researchgate.netnih.gov For this compound, which is a mono-N-methylated compound, a primary degradation step is the cleavage of the methylurea group to yield 3-(3-chlorophenyl)urea. This is then followed by the hydrolysis of the urea bond to form 3-chloroaniline. nih.gov Some microorganisms are capable of directly hydrolyzing the phenylurea to its corresponding aniline derivative. researchgate.net The resulting 3-chloroaniline can be further biodegraded. oup.com

The synthesis of this compound and related phenylureas typically involves the reaction of an isocyanate with an amine. One plausible mechanism is the reaction of 3-chlorophenyl isocyanate with methylamine. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final this compound product. An alternative, but similar, mechanistic pathway involves the reaction of 3-chloroaniline with methyl isocyanate.

Photodegradation represents another abiotic pathway for the transformation of phenylurea herbicides, although detailed mechanisms for this compound are not extensively documented. morressier.com Generally, these photochemical processes can lead to partial degradation and the formation of various photoproducts. oup.com

The table below summarizes the key mechanistic pathways for the chemical transformations of this compound.

Reaction TypeProposed MechanismKey IntermediatesMajor Products
Acidic Hydrolysis Addition-EliminationN-protonated substrate, Tetrahedral intermediate3-Chloroaniline, Methylamine, Carbon dioxide
Basic Hydrolysis Addition-EliminationTetrahedral intermediate, Unreactive conjugate base (at high pH)3-Chloroaniline, Methylamine, Carbonate
Biodegradation N-demethylation followed by hydrolysis or direct hydrolysis3-(3-Chlorophenyl)urea3-Chloroaniline, Methylamine, Carbon dioxide
Synthesis Nucleophilic addition of an amine to an isocyanateZwitterionic intermediateThis compound

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 1-(3-Chlorophenyl)-3-methylurea. By observing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet pattern in the downfield region (approximately δ 7.0-7.5 ppm) due to spin-spin coupling. The protons of the two N-H groups are expected to produce signals that can vary in chemical shift depending on the solvent and concentration, but are generally found in the mid-field region. The methyl group (CH₃) protons would appear as a singlet or a doublet further upfield, typically around δ 2.7-2.9 ppm, with the multiplicity depending on the coupling with the adjacent N-H proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl (C=O) carbon of the urea (B33335) group is characteristically found far downfield, often in the range of δ 155-160 ppm. The carbons of the aromatic ring will produce a series of signals in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The methyl carbon will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~157
Aromatic CH~7.0-7.5~120-135
Aromatic C-Cl-~134
Aromatic C-N-~140
N-H (phenyl side)Variable-
N-H (methyl side)Variable-
CH₃~2.8~27

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment would reveal the ¹H-¹H spin-spin coupling network. For this compound, it would clearly show the correlations between the adjacent protons on the aromatic ring and the coupling between the N-H proton and the methyl protons, if resolved.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FTIR and Raman spectra of this compound would be dominated by vibrations of the urea and the substituted phenyl groups. Key expected vibrational modes include:

N-H Stretching : Typically observed as a broad band in the region of 3300-3400 cm⁻¹ in the FTIR spectrum.

C=O Stretching (Amide I band) : A strong, sharp absorption is expected around 1640-1660 cm⁻¹, characteristic of the urea carbonyl group.

N-H Bending (Amide II band) : This vibration, coupled with C-N stretching, usually appears in the 1550-1620 cm⁻¹ region.

Aromatic C=C Stretching : Multiple bands are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching : These vibrations are typically found in the 1200-1400 cm⁻¹ range.

C-Cl Stretching : A strong band characteristic of the carbon-chlorine bond is expected in the region of 600-800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
N-H Stretch3300-3400Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Methyl)2850-3000Medium
C=O Stretch (Amide I)1640-1660Strong
N-H Bend (Amide II)1550-1620Medium-Strong
C=C Stretch (Aromatic)1400-1600Medium-Strong
C-N Stretch1200-1400Medium
C-Cl Stretch600-800Strong

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental vibrational spectra. researchgate.netmdpi.com By calculating the optimized geometry and the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated. researchgate.netorientjchem.org This theoretical spectrum can then be compared to the experimental FTIR and Raman data to aid in the precise assignment of complex vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹). nih.gov DFT calculations can also provide insights into the conformational preferences and intramolecular interactions, such as hydrogen bonding, which can influence the vibrational frequencies. mdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. For this compound (C₈H₉ClN₂O), the expected exact mass would be confirmed by a high-resolution mass spectrometer. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the molecular ion peak.

Common fragmentation pathways for phenylurea compounds often involve cleavage of the urea bridge. acs.orgnih.govnih.gov Expected fragmentation patterns for this compound would include:

Cleavage of the N-C bond : This could lead to the formation of the 3-chlorophenyl isocyanate radical cation or the 3-chloroaniline (B41212) radical cation.

Loss of methyl isocyanate : This would result in a fragment corresponding to the 3-chloroaniline moiety.

McLafferty-type rearrangements are also possible, leading to specific fragment ions.

Analysis of these fragmentation patterns in the mass spectrum provides strong confirmatory evidence for the structure of this compound. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. Although a published crystal structure for this compound was not identified, analysis of closely related analogues provides significant insight into its likely solid-state characteristics.

No published crystallographic data was found for this compound. However, data from structurally similar compounds, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, are highly informative. nih.govresearchgate.net These analogues exhibit a monoclinic crystal system, which suggests that this compound may crystallize in a similar fashion.

Table 2: Crystal Data for Structural Analogues of this compound

The crystal packing of phenylurea derivatives is typically dominated by hydrogen bonding. ias.ac.in In the crystal structure of related compounds, intermolecular N-H···O hydrogen bonds involving the urea groups are a primary interaction, linking molecules into chains or dimeric motifs. nih.govresearchgate.net For instance, in 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, molecules form a one-dimensional chain structure through N–H···O hydrogen bonds. nih.gov Additionally, weaker interactions such as C—H···Cl contacts can further stabilize the crystal lattice. nih.gov It is highly probable that the crystal structure of this compound is also governed by a network of N-H···O hydrogen bonds, defining its supramolecular architecture.

The conformation of the molecule in the solid state describes the relative orientation of its constituent parts. For phenylurea compounds, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the urea group. In the related structure of 3-Acetyl-1-(3-chlorophenyl)thiourea, this dihedral angle is 62.68 (5)°. researchgate.net In 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, the molecule is nearly planar. nih.gov This indicates that the rotational freedom around the C-N bond connecting the phenyl ring to the urea moiety is a critical conformational parameter. The specific conformation adopted by this compound in its crystalline state would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. ias.ac.in

Compound Index

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of 1-(3-Chlorophenyl)-3-methylurea at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound and related phenylurea herbicides, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar phenylurea compounds reveal that the geometry is influenced by intramolecular interactions, such as hydrogen bonding between the N-H group and the carbonyl oxygen (C=O). nih.govresearchgate.net The planarity between the phenyl ring and the urea (B33335) moiety is a key structural parameter that can be accurately calculated. researchgate.net

Beyond molecular geometry, DFT is used to calculate crucial electronic properties that govern the compound's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability, while a small gap indicates that the molecule is more reactive. nih.gov For phenylurea herbicides, the LUMO energy (ELUMO) is often correlated with their biological activity, as it relates to the molecule's ability to accept electrons (electrophilicity). nih.govnih.gov

Table 1: Representative DFT-Calculated Properties for Phenylurea-type Compounds

PropertySignificanceTypical Finding for Phenylureas
Optimized Bond Lengths/Angles Defines the stable 3D structure.Reveals planarity and potential intramolecular hydrogen bonds. researchgate.net
HOMO Energy Relates to the ability to donate electrons.Used to calculate the energy gap and ionization potential.
LUMO Energy (ELUMO) Relates to the ability to accept electrons (electrophilicity).Often a key descriptor in QSAR models for toxicity. nih.gov
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity. nih.gov
Mulliken Atomic Charges Describes the electron distribution across the molecule.Helps identify reactive sites and intermolecular interactions. nih.gov

This table is illustrative, based on findings for related phenylurea compounds.

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For compounds like this compound, theoretical vibrational spectra (FT-IR and FT-Raman) are calculated using DFT. nih.gov By performing a normal coordinate analysis (NCA) based on the scaled quantum mechanical force field, researchers can assign the observed vibrational bands to specific motions of the atoms (e.g., N-H stretching, C=O bending). nih.gov Discrepancies or shifts between theoretical and experimental spectra, such as a red shift in the N-H stretching frequency, can provide evidence for intermolecular hydrogen bonding in the solid state. nih.gov

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) parameters. Theoretical calculations of 1H and 13C chemical shifts for related molecules have shown good agreement with experimental data, aiding in the definitive assignment of NMR signals and confirming the absolute configuration of enantiomers in chiral derivatives. researchgate.net

Table 2: Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Phenylurea Herbicide (Illustrative Example)

Vibrational ModeCalculated Wavenumber (cm-1)Experimental Wavenumber (cm-1)Assignment
N-H Stretch~3450~3300Indicates intermolecular hydrogen bonding. nih.gov
C=O Stretch~1700~1685Carbonyl group vibration.
C-Cl Stretch~780~775Phenyl-chlorine bond vibration.

Note: Data are representative examples from studies on similar compounds like chlorbromuron. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.orgnih.govnih.gov For a flexible molecule like this compound, MD simulations are used to explore its conformational landscape. This involves simulating the movements of the molecule's atoms and bonds at a given temperature, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them.

The key flexible bonds in this compound are the single bonds connecting the phenyl ring to the urea nitrogen and the urea nitrogen to the methyl group. Rotation around these bonds can lead to various conformers. Conformational analysis helps identify the most stable (lowest energy) conformations, which are likely the ones that interact with biological targets like enzymes or receptors. lumenlearning.com Understanding the molecule's preferred shapes and its ability to adapt its conformation is crucial for predicting its biological activity and designing new derivatives. mdpi.com Although specific MD simulation studies on this compound are not widely published, the methodology is standard for analyzing compounds of this type. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govslideshare.net

As a phenylurea derivative, this compound belongs to a class of compounds known for their herbicidal activity, which often involves the inhibition of enzymes in the photosynthetic pathway. nih.gov QSAR models have been extensively developed to predict the toxicity of aromatic compounds, including phenylureas, towards non-target organisms like algae, which are primary producers in aquatic ecosystems. nih.govresearchgate.net

For instance, QSAR studies on the toxicity of various aromatic compounds to the alga Chlorella vulgaris have successfully created models that can predict the 50% effective concentration (EC50) based on the molecules' structural features. nih.govut.ee These models are vital for environmental risk assessment. The general approach involves building a statistically significant equation that links biological activity (e.g., log(1/EC50)) to calculated molecular descriptors. researchgate.net Similar QSAR approaches have been applied to understand how benzene (B151609) derivatives inhibit various enzymes, providing a framework for predicting the enzyme-inhibiting potential of this compound. nih.gov

The predictive power of QSAR and QSPR models depends on the selection of appropriate molecular descriptors. optibrium.com These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For phenylurea herbicides and related aromatic compounds, several key types of descriptors are consistently found to be important: nih.gov

Hydrophobicity Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP or log Kow). This descriptor models the ease with which a compound can pass through biological membranes to reach its site of action. It is a critical factor in models predicting toxicity to aquatic organisms. nih.govnih.gov

Electronic Descriptors: These describe the electron distribution in the molecule. The energy of the lowest unoccupied molecular orbital (ELUMO) is frequently used and relates to the molecule's electrophilicity and reactivity. nih.gov Other electronic descriptors include dipole moment and atomic charges.

Steric/Topological Descriptors: These descriptors quantify the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, and various connectivity indices (e.g., kappa shape indices). nih.govresearchgate.net These factors influence how well the molecule fits into a biological target site, such as the active site of an enzyme.

By integrating these descriptors using statistical methods like multiple linear regression (MLR), researchers can develop robust models that not only predict activity but also provide mechanistic insights into how factors like hydrophobicity and electronic character drive the biological effects of compounds like this compound. nih.govnih.gov

Table 3: Key Physicochemical Descriptors in QSAR Models for Phenylureas

Descriptor ClassExample DescriptorSignificance in Biological Activity ModelsReference
Hydrophobicity logP (or log Kow)Governs membrane permeability and transport to the target site. nih.govnih.gov
Electronic ELUMOMeasures electrophilicity and susceptibility to nucleophilic attack. nih.gov
Steric/Topological Molecular Weight (MW)Relates to the overall size of the molecule. researchgate.net
Hydrogen Bonding Number of H-bond donors/acceptorsInfluences interactions with biological receptors and solubility. optibrium.comresearchgate.net
Spatial Molar Refractivity (MR)Describes the volume and polarizability of the molecule.N/A

Molecular Docking and Ligand-Target Interaction Prediction (for non-human biological macromolecules)

Computational modeling, particularly molecular docking, has been instrumental in elucidating the potential interactions between small molecules and biological macromolecules. In the context of this compound, while direct molecular docking studies on this specific compound with non-human proteins are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally analogous compounds, such as the herbicide diuron (B1670789). Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, shares a critical chlorophenyl urea scaffold with this compound and is known to target the D1 protein of photosystem II (PSII) in plants and algae, inhibiting photosynthetic electron transport. mdpi.comnih.gov

Research by Battaglino and colleagues in 2021 utilized molecular docking to investigate the binding of several PSII-inhibiting herbicides, including diuron, to the QB binding site of the D1 protein from pea (Pisum sativum). mdpi.comnih.govpolito.it Their findings provide a robust model for predicting the interaction of this compound with this vital plant protein.

Detailed Research Findings

The D1 protein is a core component of Photosystem II, a crucial enzymatic complex in the thylakoid membranes of plants, algae, and cyanobacteria that orchestrates the light-dependent reactions of photosynthesis. mdpi.comresearchgate.net Herbicides like diuron act by competing with the native plastoquinone (B1678516) for its binding pocket (the QB site) on the D1 protein, thereby blocking electron flow and halting photosynthesis. mdpi.comnih.gov

Molecular docking simulations revealed that diuron fits into a specific pocket of the D1 protein. mdpi.com The predicted binding orientation and interactions provide a strong basis for understanding how this compound would likely bind, given its structural similarity. The primary interactions are anticipated to be hydrophobic in nature, with the potential for a key hydrogen bond.

The docking analysis of the closely related herbicide, diuron, with the D1 protein of Pisum sativum showed a specific hydrogen bond formation between the carbonyl oxygen of the urea group and the side chain of the amino acid residue His215. mdpi.com The chlorophenyl ring of the herbicide is predicted to be situated within a hydrophobic pocket formed by several other amino acid residues.

Based on these findings, a predictive model for the interaction of this compound with the D1 protein QB site can be proposed. The single methyl group on the terminal nitrogen of this compound, as opposed to the two methyl groups in diuron, is unlikely to alter the fundamental binding mode, although it might slightly affect the binding affinity.

Below are interactive data tables summarizing the predicted interactions based on the published study of the analogous compound diuron with the D1 protein.

Table 1: Predicted Ligand-Target Interactions for a Diuron Analog with the D1 Protein of Pisum sativum

Interacting ResidueType of InteractionPredicted Distance (Å)
His215Hydrogen Bond~2.9
Phe265π-π Stacking-
Val219Hydrophobic Interaction-
Ala251Hydrophobic Interaction-
Ser264van der Waals-
Leu271Hydrophobic Interaction-

Data is inferred from the study of diuron by Battaglino et al. (2021) and represents a predictive model for this compound.

Table 2: Predicted Binding Affinity for a Diuron Analog with the D1 Protein

CompoundPredicted Binding Energy (kcal/mol)
Diuron (analog)-8.5

This value is for diuron as reported by Battaglino et al. (2021) and serves as an estimate for the binding affinity of this compound. mdpi.comnih.gov

The structural conservation of the D1 protein's QB binding site across different plant and algal species, such as Chlamydomonas reinhardtii, suggests that this compound would likely exhibit a similar inhibitory mechanism in a wide range of photosynthetic organisms. mdpi.comnih.govnih.gov The insights gained from these computational models are invaluable for understanding the mode of action of such compounds and for the rational design of new molecules with specific biological activities.

Environmental Chemistry, Fate, and Ecotoxicological Implications

Formation and Occurrence of 1-(3-Chlorophenyl)-3-methylurea as an Environmental Transformation Product

This compound is not typically applied directly to the environment but is formed as a degradation product of other widely used herbicides. Its presence in various environmental compartments is a direct consequence of the breakdown of these parent compounds.

The formation of this compound in the environment is primarily linked to the degradation of the herbicide Diuron (B1670789). The process is believed to occur in a sequential manner involving both anaerobic and aerobic conditions.

Diuron as the Parent Compound:

The herbicide Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is extensively used for weed control in agriculture. nih.gov Under anaerobic conditions, such as those found in pond sediments, Diuron can undergo reductive dechlorination. tandfonline.comnih.govtandfonline.com This process, mediated by anaerobic microorganisms, involves the removal of the chlorine atom at the para-position (position 4) of the phenyl ring, leading to the formation of 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) (CPDU). tandfonline.comnih.govtandfonline.com

Subsequent to its formation, CPDU can then undergo N-demethylation under aerobic conditions. The microbial degradation of phenylurea herbicides commonly proceeds through the stepwise removal of the methyl groups from the urea (B33335) side chain. nih.govoup.com This oxidative process, carried out by soil and aquatic microorganisms, would transform CPDU into this compound.

Therefore, the formation of this compound is a multi-step process initiated from the widely used herbicide Diuron, as illustrated in the degradation pathway below:

Table 1: Proposed Degradation Pathway of Diuron to this compound

StepParent CompoundTransformation ProcessTransformation ProductEnvironmental Condition
1Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea]Reductive Dechlorination3-(3-chlorophenyl)-1,1-dimethylurea (CPDU)Anaerobic
23-(3-chlorophenyl)-1,1-dimethylurea (CPDU)N-demethylationThis compoundAerobic

While Chlorotoluron (B1668836) is another major phenylurea herbicide, its degradation primarily leads to compounds with a methyl group on the phenyl ring, and it is not considered a direct parent compound for this compound.

The identification of this compound in environmental samples is challenging due to its nature as a secondary transformation product. Its presence is contingent on the application of its parent compound, Diuron, and the subsequent specific anaerobic and aerobic conditions required for its formation.

Studies have confirmed the presence of the intermediate compound, CPDU, in the sediment of ponds treated with Diuron, which strongly indicates that in-situ reductive dechlorination occurs. tandfonline.comnih.govtandfonline.com Given that N-demethylation is a common degradation pathway for phenylureas in the environment, it is highly probable that this compound is also present in these matrices, albeit potentially at lower concentrations than its precursor.

The detection and characterization of this metabolite in environmental matrices such as soil, water, and sediment would typically involve advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods are essential for separating the metabolite from a complex mixture of other compounds and for confirming its identity and quantity.

Degradation Mechanisms in Environmental Compartments

Once formed, this compound is subject to further degradation in the environment through various mechanisms, including microbial biotransformation, photolysis, and chemical degradation.

Microbial activity is a key factor in the breakdown of phenylurea herbicides and their metabolites. oup.com The biotransformation of this compound can occur under both aerobic and anaerobic conditions.

Aerobic Biotransformation:

Under aerobic conditions, microorganisms can further degrade this compound. A likely pathway is the continued N-demethylation to form 1-(3-chlorophenyl)urea. This can be followed by the hydrolysis of the urea bridge to yield 3-chloroaniline (B41212). 3-chloroaniline is a known metabolite in the degradation of several chlorinated herbicides and can be further mineralized by some microorganisms. nih.gov

Anaerobic Biotransformation:

In anaerobic environments, the primary microbial degradation pathway for chlorinated aromatic compounds is reductive dechlorination. While the initial formation of the precursor to this compound involves dechlorination, it is possible that under prolonged anaerobic conditions, the remaining chlorine atom on the phenyl ring could also be removed, leading to the formation of 1-phenyl-3-methylurea. However, the meta-substituted chlorine is generally more resilient to anaerobic dehalogenation compared to para- and ortho-substituted chlorines. tandfonline.com

Table 2: Potential Microbial Biotransformation Pathways of this compound

PathwayEnvironmental ConditionKey Transformation StepPotential Product(s)
Aerobic DegradationAerobicN-demethylation, Hydrolysis1-(3-chlorophenyl)urea, 3-chloroaniline
Anaerobic DegradationAnaerobicReductive Dechlorination1-phenyl-3-methylurea

Photolytic Degradation Pathways

Sunlight can play a role in the degradation of phenylurea herbicides through photolysis. Studies on related compounds, such as monuron (B1676734) and other chlorophenyl ureas, have shown that they can be degraded by UV light. nih.govacs.org The main photochemical transformation pathways for phenylurea herbicides in aqueous solutions include:

Photo-hydroxylation: The substitution of the chlorine atom on the phenyl ring with a hydroxyl group.

Photo-degradation of the urea side chain: This can involve demethylation and other reactions on the urea moiety.

The rate and products of photolytic degradation are highly dependent on the specific medium, including the presence of photosensitizers like dissolved organic matter and nitrate (B79036) ions in natural waters. acs.org Therefore, the photolytic half-life of this compound in the environment can be variable.

The chemical degradation of this compound, particularly through hydrolysis, is generally a slow process under typical environmental conditions. Phenylurea compounds are known to be relatively stable to hydrolysis in neutral aqueous solutions. oecd.org However, hydrolysis can be accelerated under strongly acidic or alkaline conditions. nih.gov

Due to the stability of the amide bond in the urea structure, the hydrolytic half-life of compounds like 1,3-dimethylurea (B165225) is estimated to be over a year. oecd.org This suggests that hydrolysis is not a primary degradation pathway for this compound in most natural soil and water environments, where the pH is typically near neutral.

Environmental Persistence and Transport Dynamics

The persistence and movement of this compound in the environment are governed by its interactions with soil and water, influencing its potential to remain in an ecosystem and move between environmental compartments.

The mobility of organic chemicals in soil is largely determined by their tendency to sorb (adsorb and absorb) to soil particles, particularly organic carbon and clay minerals. This property is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak sorption and high mobility, whereas a high Koc value signifies strong sorption and low mobility.

For the phenylurea class of herbicides, sorption is a key process controlling their environmental distribution. nih.gov These compounds are generally expected to have low to moderate adsorptivity in soil, which is linked to their octanol-water partition coefficients (Kow). nih.govresearchgate.net Studies on various phenylureas demonstrate that their sorption is highly correlated with the organic carbon content of the soil. nih.govresearchgate.net

Table 1: FAO Soil Mobility Classification Based on Koc Values

Koc (mL/g) Log Koc Mobility Class
< 10 < 1 Highly Mobile
10-100 1 - 2 Mobile
100-1,000 2 - 3 Moderately Mobile
1,000 - 10,000 3 - 4 Slightly Mobile
10,000 - 100,000 4 - 5 Hardly Mobile
> 100,000 > 5 Immobile

This table illustrates the classification system used to determine a chemical's mobility in soil based on its Koc value. chemsafetypro.com

Given the general characteristics of phenylureas, this compound is anticipated to exhibit behavior ranging from mobile to moderately mobile, depending on the specific soil properties, such as pH and organic matter content. nih.gov

A chemical's potential to leach through the soil profile and contaminate groundwater is a function of both its mobility and its persistence. Persistence is often measured by the half-life (DT50), which is the time required for 50% of the compound to degrade in the soil. Phenylurea herbicides are known to be persistent in soil and water, which, combined with their mobility, creates a risk of transport to groundwater. nih.gov

Regulatory guidance often uses laboratory-derived DT50 values as a trigger for more extensive field studies. europa.eu The rate of degradation can be influenced by environmental factors such as temperature and soil moisture. europa.eu Although specific field studies on groundwater contamination for this compound are not documented in the surveyed literature, the properties of the phenylurea class suggest a potential for leaching. nih.gov The degradation of these herbicides in soil can also produce metabolites which may themselves be mobile and toxic. nih.gov

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For soil-dwelling and aquatic organisms, bioavailability is directly linked to the compound's sorption characteristics.

When this compound is present in the soil, strong sorption to soil particles would decrease its concentration in the soil pore water, thereby reducing its bioavailability to organisms in the aqueous phase, such as pelagic aquatic life. Conversely, weakly sorbed, mobile compounds are more likely to be present in the water phase, making them more bioavailable to these organisms. nih.gov For sediment-dwelling organisms, ingestion of contaminated soil and sediment particles can be a significant route of exposure. The degradation of the parent compound can also form metabolites that may have different bioavailability and toxicity profiles. nih.gov

Ecotoxicological Mechanistic Studies in Model Organisms

Ecotoxicology investigates the harmful effects of chemical substances on biological organisms, particularly at the population, community, and ecosystem levels. Model organisms are used in controlled laboratory settings to understand the mechanisms of toxicity.

Phenylurea herbicides, as a class, are known to be potent inhibitors of photosynthesis. The primary mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). nih.gov

These herbicides act by binding to the D1 protein of the PSII reaction center. Specifically, they displace the plastoquinone (B1678516) molecule (QB) from its binding site, which blocks the flow of electrons from PSII. nih.gov This inhibition of electron transport halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to the death of the plant or alga. Studies on the closely related phenylurea herbicide diuron in the green alga Chlorella vulgaris have detailed this process, showing that it blocks the cellular capacity to utilize the products of photosynthesis. nih.gov

As this compound belongs to this chemical class, it is expected to exert its herbicidal activity through this same mechanism of action.

Table 2: Expected Ecotoxicological Effects on Photosynthetic Systems

Organism Type Target Site Molecular Effect Physiological Outcome
Algae, Plants Photosystem II (PSII) D1 Protein Binding to QB site, blocking electron flow Inhibition of photosynthesis, reduced growth, cell death

This table summarizes the well-established mechanism of action for phenylurea herbicides on photosynthetic organisms. nih.gov

Daphnia magna, a small freshwater crustacean, is a standard model organism in aquatic toxicology due to its sensitivity to a wide range of chemicals, short life cycle, and importance in freshwater food webs. nih.gov Toxicological studies with D. magna assess various endpoints, from acute effects like immobilization and mortality to chronic effects on reproduction, growth, and development. nih.govnih.gov

While specific ecotoxicological studies investigating the molecular and cellular responses of Daphnia magna to this compound were not found in the reviewed literature, standardized tests would typically be employed to characterize its potential toxicity. These tests can reveal sublethal effects on key biological functions.

**Table 3: Common Ecotoxicological Endpoints Measured in *Daphnia magna***

Endpoint Category Specific Measurement Toxicological Relevance
Acute Toxicity 48h Immobilization (EC50) Indicates immediate lethal or immobilizing concentration
Chronic Toxicity Survival over 21 days Assesses long-term lethality
Reproduction (Total offspring per female) Measures impact on population sustainability
Growth (Body length) Indicates effects on development
Biochemical Enzyme activity (e.g., Acetylcholinesterase) Can indicate specific mechanisms of neurotoxicity

This table outlines standard endpoints used in ecotoxicology to assess the impact of chemicals on the model organism Daphnia magna. nih.govnih.govresearchgate.net

Such studies are essential for determining the environmental risk of a substance to aquatic invertebrates and the broader aquatic ecosystem.

Impact on Microbial Communities and Enzyme Activity in Environmental Systems

The introduction of the phenylurea herbicide this compound, commonly known as chlorotoluron, into the environment can significantly influence the composition and activity of soil microbial communities. These microorganisms are fundamental to soil health and fertility, driving essential processes such as nutrient cycling and organic matter decomposition. The impact of chlorotoluron on these communities is complex, varying with soil type, the presence of organic matter, and the concentration of the herbicide.

Specifically, the relative abundance of Gram-positive bacteria has been observed to be negatively affected by the application of a herbicide mixture containing chlorotoluron, while the relative abundance of Gram-negative bacteria increased. mdpi.com However, no significant effects were detected for Actinobacteria or fungi in unamended soil. mdpi.com The addition of organic amendments, such as spent mushroom substrate or green compost, can buffer some of the toxic effects of the herbicide on the total microbial population. mdpi.comresearchgate.net In such amended soils, no significant differences in microbial biomass and structure were detected between treated and untreated soils. mdpi.comresearchgate.net

The functional abilities of soil microbial communities are also altered by the application of phenylurea herbicides. mdpi.com Long-term application has been shown to affect both the structure and metabolic potential of these communities. mdpi.com

Impact on Soil Microbial Communities

The application of this compound can induce significant changes in the composition of soil microbial communities.

Table 1: Effect of Herbicide Application Containing this compound on the Relative Abundance of Soil Microbial Groups in Unamended Soil

Microbial GroupRelative Abundance (% mol) without HerbicideRelative Abundance (% mol) with Herbicide
Gram-positive bacteriaData not specifiedDecreased
Gram-negative bacteriaData not specifiedIncreased
ActinobacteriaData not specifiedNo significant effect
FungiData not specifiedNo significant effect

Source: Based on findings from Carpio et al. (2020) mdpi.com

Impact on Soil Enzyme Activity

Soil enzymes are crucial for catalyzing various biochemical processes essential for nutrient cycling. The activity of these enzymes can be a sensitive indicator of soil health and the impact of xenobiotic substances like herbicides.

Table 2: Effect of Herbicide Application Containing this compound on Soil Dehydrogenase Activity (DHA)

Soil ConditionEffect on Dehydrogenase Activity (DHA)
Unamended SoilSteady decrease over time
Organically Amended SoilActivity remained constant

Source: Based on findings from Carpio et al. (2020) mdpi.comresearchgate.net

Analytical Chemistry Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate 1-(3-Chlorophenyl)-3-methylurea from complex matrices like soil, water, and sediment, and to concentrate it for analysis. This process minimizes interference from other compounds and enhances the sensitivity and accuracy of subsequent analytical measurements.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of this compound from aqueous samples. This method involves passing the liquid sample through a solid adsorbent material, which retains the target analyte. The analyte is then eluted with a small volume of a suitable solvent. Common sorbents for phenylurea herbicides include graphitized carbon black, which has demonstrated high efficiency in retaining these compounds.

Liquid-Liquid Extraction (LLE) is another conventional method for isolating this compound, particularly from water samples. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane (B109758) is a frequently used solvent for this purpose. After extraction, the organic layer containing the analyte is collected, concentrated, and then analyzed.

A comparison of typical parameters for SPE and LLE is presented in the table below.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Common Application Aqueous samples (e.g., river water, groundwater).Aqueous samples.
Typical Sorbent/Solvent Graphitized Carbon Black, C18Dichloromethane, Ethyl Acetate (B1210297)
Advantages High recovery rates, reduced solvent consumption, potential for automation.Simple, well-established technique.
Disadvantages Sorbent selection is critical, potential for matrix effects.Can be labor-intensive, requires large volumes of organic solvents.

More advanced extraction techniques have been developed to improve efficiency and reduce solvent consumption compared to traditional methods.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method has been successfully applied to the extraction of phenylurea herbicides from soil and sediment samples. The focused heating results in faster extraction times and can lead to higher recoveries with reduced solvent volumes.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to increase the efficiency of the extraction process. This technique allows for the use of solvents at temperatures above their normal boiling points, which enhances their solubilizing power and reduces the viscosity of the liquid, leading to faster and more complete extractions. PLE is particularly effective for solid and semi-solid samples like soil and sediment.

Key features of these advanced extraction methods are summarized below.

FeatureMicrowave-Assisted Extraction (MAE)Pressurized Liquid Extraction (PLE)
Energy Source Microwave radiationConventional heating
Key Parameters Temperature, time, solvent choice, microwave powerTemperature, pressure, time, solvent choice
Typical Matrices Soil, sediment, solid wastesSoil, sediment, food samples
Advantages Rapid extraction, reduced solvent usage, improved extraction efficiencyFast, automated, high extraction efficiency, low solvent consumption
Disadvantages Requires specialized equipment, potential for thermal degradation of analytesHigh initial equipment cost

Chromatographic Separation and Detection Techniques

Following extraction and pre-concentration, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is capable of detecting the compound at very low concentrations, typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which minimizes the potential for false positives from matrix interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound. However, due to the thermal instability and low volatility of many phenylurea herbicides, a derivatization step is often required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This additional sample preparation step can be time-consuming and a potential source of error.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another common approach for the determination of this compound. Diode-Array Detection (DAD) or Ultraviolet (UV) detection are frequently used. These detectors measure the absorbance of the analyte as it elutes from the chromatographic column. While generally less sensitive and selective than mass spectrometric detection, HPLC-DAD/UV can be a robust and cost-effective method for analyzing samples with higher concentrations of the target compound. The selection of the appropriate wavelength for detection is critical for achieving optimal sensitivity.

A summary of the chromatographic techniques is provided in the table below.

TechniquePrincipleCommon Detector(s)Key AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Triple Quadrupole (QqQ), Ion TrapHigh sensitivity and selectivity, suitable for trace analysis.Higher equipment cost and complexity.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Quadrupole, Ion TrapHigh resolution and separation efficiency.Often requires derivatization for thermally labile compounds.
HPLC-DAD/UV Separation by liquid chromatography, detection by UV-Vis absorbance.Diode-Array Detector (DAD), UV-Vis DetectorRobust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS.

Method Validation and Quality Assurance in Environmental Analysis

Specificity, Linearity, and Calibration Procedures

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov In the context of analyzing this compound in environmental samples, specificity ensures that the signal measured is solely from the target compound and not from interfering substances. This is typically achieved by comparing the analysis of a blank matrix (e.g., uncontaminated soil or water) with a matrix spiked with the analyte and other potentially interfering compounds. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with highly selective detectors, such as tandem mass spectrometry (MS/MS), are instrumental in achieving high specificity. annualreviews.orgbohrium.com The selection of specific precursor-to-product ion transitions in MS/MS provides a high degree of confidence in the identification and quantification of the target analyte. bohrium.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. youtube.com Establishing a linear range is fundamental for the accurate quantification of this compound. This is accomplished by preparing a series of calibration standards at different concentrations and analyzing them. The resulting data are plotted to generate a calibration curve. nih.gov The linearity is then evaluated by statistical methods, such as calculating the coefficient of determination (R²), which should ideally be close to 1.0. researchgate.netnih.gov For many pesticide residue analyses, a minimum of five to six concentration levels is recommended to establish a reliable calibration curve. nih.govnih.gov

Calibration Procedures are integral to linearity assessment and routine sample analysis. External standard calibration is a common approach where the response of unknown samples is compared to the calibration curve generated from standards prepared in a pure solvent. However, for complex environmental samples, matrix-matched calibration is often preferred to compensate for matrix effects. bohrium.comchromatographyonline.com This involves preparing the calibration standards in an extract of a blank matrix that is representative of the samples being analyzed.

Table 1: Illustrative Linearity Data for a Phenylurea Herbicide Analysis Note: This table presents representative data for a typical phenylurea herbicide analysis, as specific data for this compound is not readily available in the cited literature.

Concentration (µg/L)Peak Area (Arbitrary Units)
0.512,500
1.024,800
5.0124,500
10.0251,000
25.0627,000
50.01,255,000
Regression Equation y = 25080x + 1250
Coefficient of Determination (R²) 0.9995

Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically determined through recovery studies by analyzing a sample matrix spiked with a known concentration of the analyte. researchgate.net The percentage recovery is then calculated. For pesticide residue analysis, average recoveries are generally expected to be within the range of 70-120%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Repeatability assesses the precision over a short period under the same operating conditions, while intermediate precision evaluates the variations within a laboratory, such as on different days or with different analysts or equipment. researchgate.net For trace analysis of pesticides, an RSD of ≤ 20% is often considered acceptable. mdpi.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netLimit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision. researchgate.net The LOQ is a critical parameter in environmental monitoring, as regulatory limits for contaminants are often set at very low levels. The LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N), with a ratio of 3:1 typically used for the LOD and 10:1 for the LOQ. nih.govepa.gov Alternatively, they can be calculated from the standard deviation of the response of blank samples.

Table 2: Representative Accuracy, Precision, LOD, and LOQ Data for Phenylurea Herbicide Analysis in Water Note: This table presents representative data for a typical phenylurea herbicide analysis, as specific data for this compound is not readily available in the cited literature.

ParameterSpiking Level (µg/L)Result
Accuracy 1.095% Mean Recovery
10.0102% Mean Recovery
50.098% Mean Recovery
Precision (Repeatability) 1.08.5% RSD
10.05.2% RSD
50.04.1% RSD
Precision (Intermediate) 1.012.3% RSD
10.08.7% RSD
50.06.5% RSD
LOD (S/N = 3) -0.1 µg/L
LOQ (S/N = 10) -0.3 µg/L

Matrix Effects and Internal Standardization

Matrix effects are a significant challenge in environmental analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net The extent of matrix effects can vary between different sample types (e.g., surface water vs. groundwater, sandy soil vs. clay soil) and even between samples of the same type.

To mitigate matrix effects, several strategies can be employed. One common approach is the use of matrix-matched calibration standards, as mentioned earlier. chromatographyonline.com However, the most effective method for correcting for matrix effects is the use of internal standards . reddit.comchromatographyonline.com An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. It is added to all samples, calibration standards, and blanks at a constant concentration. Any signal suppression or enhancement that affects the analyte is expected to affect the internal standard to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be significantly reduced.

For the highest level of accuracy, stable isotope-labeled (SIL) internal standards are considered the gold standard. chromatographyonline.comchromatographyonline.com A SIL version of this compound, where some atoms are replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N), would have nearly identical chemical and physical properties to the native compound. This ensures that it co-elutes and experiences the same matrix effects, providing the most reliable correction. bohrium.com

Advanced Research Perspectives and Future Directions

Rational Design of Novel Chlorophenyl Urea (B33335) Derivatives with Specific Biological Activities (Non-Human)

The structural backbone of 1-(3-Chlorophenyl)-3-methylurea serves as a valuable scaffold for the rational design of new derivatives with tailored biological activities, primarily in the non-human context of agriculture. By strategically modifying its molecular structure, researchers aim to develop novel herbicides with enhanced efficacy and selectivity. This process often involves the synthesis of a series of analogues where different functional groups are introduced or substituted on the phenyl ring and the urea moiety.

The primary biological target for many phenylurea herbicides is the D1 protein in Photosystem II (PSII) of plants and cyanobacteria. By binding to this protein, they inhibit the photosynthetic electron transport chain, ultimately leading to plant death. The rational design of new derivatives focuses on optimizing this interaction. For instance, quantitative structure-activity relationship (QSAR) studies are employed to correlate specific structural features with herbicidal potency. These studies have shown that the nature and position of substituents on the phenyl ring, as well as the N-alkyl and N-alkoxy groups on the urea, significantly influence the inhibitory activity against PSII.

Recent research has explored the synthesis of various chlorophenyl urea derivatives and evaluated their biological activities. For example, studies have demonstrated that the introduction of different substituents on the phenyl ring can modulate the herbicidal spectrum, making the compounds more effective against specific weed species while potentially reducing harm to non-target plants. The goal is to create next-generation herbicides that are not only potent but also possess more favorable environmental profiles.

Development of Predictive Models for Environmental Behavior and Transformation

Understanding the environmental fate of this compound and its derivatives is crucial for assessing their potential ecological impact. To this end, researchers are increasingly developing and utilizing predictive models to simulate their behavior and transformation in various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. researchgate.net

These computational models establish mathematical relationships between the molecular structure of a compound and its physicochemical properties or environmental endpoints. researchgate.net For phenylurea herbicides, QSAR models can predict key parameters such as soil sorption coefficients (Koc), which determine their mobility in soil and the likelihood of leaching into groundwater. sci-hub.se Models have been developed that correlate molecular descriptors, such as hydrophobicity (logP) and electronic parameters, with the extent of soil adsorption. sci-hub.se

Furthermore, predictive models are being developed to forecast the transformation pathways and degradation rates of these compounds in the environment. epa.gov These models consider various abiotic and biotic degradation processes, including photodegradation, hydrolysis, and microbial breakdown. epa.govresearchgate.net By inputting the molecular structure of a chlorophenyl urea derivative, these models can estimate its persistence in soil and water, as well as identify potential transformation products. This predictive capability is invaluable for conducting prospective environmental risk assessments before a new compound is widely used. epa.gov

Application of Omics Technologies in Understanding Ecotoxicological Responses

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized ecotoxicology. These powerful tools are now being applied to investigate the effects of this compound and related compounds on non-target organisms at the molecular level. jlakes.org This approach, often termed ecotoxicogenomics, provides a comprehensive view of the biological responses to chemical exposure. precisiontox.orgcore.ac.uk

For instance, transcriptomics (the study of the complete set of RNA transcripts) can reveal which genes are up- or down-regulated in an organism upon exposure to a chlorophenyl urea derivative. ufl.edu This can help identify the specific cellular pathways that are affected, providing insights into the mechanism of toxicity. ufl.edu Similarly, proteomics analyzes the entire protein complement of an organism, identifying changes in protein expression that can serve as biomarkers of exposure or effect. jlakes.org

Metabolomics, the study of the complete set of small-molecule metabolites, offers a functional snapshot of the physiological state of an organism. ugr.es In the context of phenylurea herbicides, metabolomic studies can identify metabolic disruptions in non-target species like algae or fish, providing early warning signs of ecotoxicological harm. ugr.es The integration of these omics data can lead to the development of Adverse Outcome Pathways (AOPs), which link molecular initiating events to adverse outcomes at the individual and population levels, thereby improving ecological risk assessment. researchgate.net

Integration of Advanced Analytical Techniques for Comprehensive Environmental Profiling

A thorough understanding of the environmental presence and distribution of this compound requires sophisticated analytical methods. Researchers are continuously working on integrating advanced analytical techniques to achieve a comprehensive environmental profile of this compound and its transformation products. unive.it

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone for the sensitive and selective determination of phenylurea herbicides in complex environmental matrices such as water, soil, and sediment. researchgate.net These techniques allow for the detection of not only the parent compound but also its various degradation products, which may themselves have toxicological relevance. researchgate.net

Recent advancements include the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, which provide highly accurate mass measurements, facilitating the identification of unknown metabolites and transformation products. researchgate.net Furthermore, innovative sample preparation techniques, like solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are being employed to improve the efficiency and reduce the environmental footprint of the analytical workflow. The combination of these advanced analytical strategies enables a more complete picture of the environmental behavior of this compound, from its initial application to its ultimate fate. researchgate.net

Exploration of this compound as a Probe in Biochemical Pathways (non-human)

Beyond its role in herbicide development, the unique chemical structure of this compound makes it a potential tool for exploring fundamental biochemical pathways in non-human systems. Its ability to interact with specific proteins, most notably the D1 protein of Photosystem II, suggests that it could be adapted as a molecular probe. precisiontox.org

A molecular probe is a chemical compound used to study the function of a biological system. By virtue of its specific binding properties, a labeled version of this compound (e.g., with a fluorescent tag or a radioactive isotope) could be used to investigate the structure and function of its target protein. Such a probe could help in mapping the binding pocket of the D1 protein with greater precision or in studying the dynamics of protein turnover in response to various stimuli.

Furthermore, the inhibitory action of phenylurea compounds is not limited to Photosystem II. There is potential to explore their interactions with other enzymes and receptor proteins. By systematically screening this compound and its derivatives against a panel of biological targets, researchers may uncover new and unexpected biochemical activities. This could open up avenues for its use as a research tool in diverse areas of plant biology, microbiology, and even in the study of invertebrate biochemical pathways, where it might serve as an inhibitor or modulator of specific enzymatic reactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-methylurea in laboratory settings?

  • Methodology :

  • Step 1 : React 3-chloroaniline with methyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere at 0–5°C to form the urea linkage.
  • Step 2 : Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Key Parameters : Maintain stoichiometric control of isocyanate to avoid side products like biuret formation. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
    • Data Validation : Confirm structure using 1H^1H-NMR (expected signals: δ 6.8–7.4 ppm for aromatic protons, δ 2.8 ppm for methylurea group) and LC-MS (expected [M+H]+^+ at m/z 199.6) .

Q. How can researchers optimize purity and yield during synthesis?

  • Strategies :

  • Use Schlenk techniques to exclude moisture, which can hydrolyze isocyanate intermediates.
  • Employ gradient recrystallization: Dissolve the product in hot ethanol, slowly add water until cloudiness appears, then cool to 4°C for crystallization.
  • Yield typically ranges from 65–80% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% water, 0.1% TFA) to assess purity (>95%).
  • FT-IR : Confirm urea C=O stretch at ~1640–1680 cm1^{-1} and N-H stretch at ~3300 cm1^{-1}.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 54.4%, H: 4.5%, N: 14.1%, Cl: 17.9%) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • 3-Chloro vs. 4-Chloro Substitution : The 3-chloro position (meta) reduces steric hindrance compared to 4-chloro (para), potentially enhancing binding to hydrophobic enzyme pockets.
  • Methylurea Group : The methyl group increases lipophilicity (logP ~2.1), improving membrane permeability.
  • Case Study : Analogous compounds (e.g., 1-(3,4-dichlorophenyl)-3-methylurea) show herbicidal activity by inhibiting photosystem II (PSII) in plants .
    • Experimental Design : Compare IC50_{50} values against PSII enzymes using chloroplast isolation assays .

Q. What are the metabolic pathways of this compound in environmental systems?

  • Degradation Pathways :

  • Hydrolysis : The urea bond is cleaved in aqueous alkaline conditions (pH >9) to form 3-chloroaniline and methylamine.
  • Microbial Degradation : Soil bacteria (e.g., Pseudomonas spp.) catalyze N-demethylation, producing 1-(3-chlorophenyl)urea as a metabolite.
    • Analytical Tools :
  • Use 14C^{14}C-labeled compound in soil microcosms to track degradation via radiometric HPLC .

Q. How can researchers resolve contradictions in reported biological activities?

  • Case Example : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., pH, co-solvents).
  • Resolution Strategy :

  • Standardize assays using recombinant enzymes (e.g., human carbonic anhydrase) under controlled buffer conditions (pH 7.4, 25°C).
  • Validate findings with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorogenic assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.